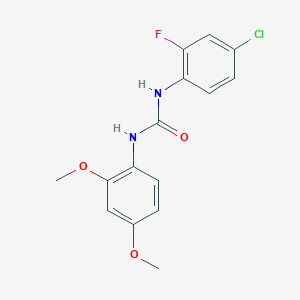
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 acts as a potent and selective inhibitor of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea chloride channel activity. It binds to the cytoplasmic side of the N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea protein, near the ATP binding site, and prevents ATP-dependent channel gating. This results in a reduction of chloride and bicarbonate secretion, which can be measured using various techniques such as patch-clamp electrophysiology and ion-sensitive fluorescent dyes.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea-mediated chloride and bicarbonate secretion in various epithelial cell types, including airway, pancreatic, and intestinal cells. It has also been shown to reduce mucus secretion and improve bacterial clearance in CF airway epithelia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 is its high potency and selectivity for N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibition. This makes it a valuable tool for studying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function in vitro and in vivo. However, one limitation is that it may have off-target effects on other ion channels or transporters, which could complicate data interpretation. Additionally, its effects may be influenced by experimental conditions such as cell type, culture conditions, and assay methodology.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172. One area of interest is the development of more potent and selective N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitors that can be used in clinical trials for cystic fibrosis. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172's effects on N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function and its potential off-target effects.
Conclusion
In summary, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 is a valuable tool for studying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function in vitro and in vivo. Its high potency and selectivity for N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibition make it a useful compound for scientific research. However, its off-target effects and sensitivity to experimental conditions must be considered when interpreting data. Future research will continue to explore the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 and its mechanisms of action.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 involves a multi-step process. The first step is the reaction between 4-chloro-2-fluoroaniline and 2,4-dimethoxybenzaldehyde to form the Schiff base intermediate. The intermediate is then reduced using sodium borohydride to form the secondary amine. Finally, the secondary amine is reacted with isocyanate to form the urea product, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 has been used extensively in scientific research to study the N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea protein, which is responsible for regulating chloride and bicarbonate secretion in various epithelial tissues. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea dysfunction is associated with cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-12-5-3-9(16)7-11(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFTWRXGLIBZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
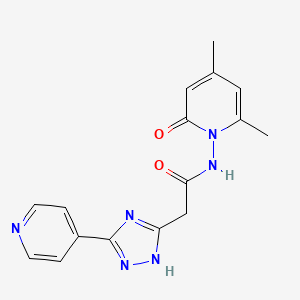
![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)
![3-{2-[(4,4-dimethylpentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5374298.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374306.png)
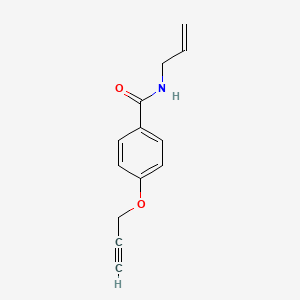
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)
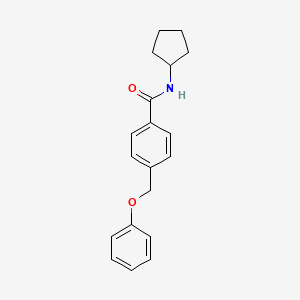
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)
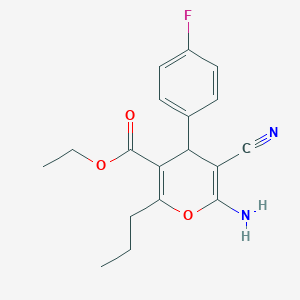
![3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)
![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)